Methyl 4-methoxycinnamate (also known as methyl p-methoxycinnamate) is a naturally occurring organic compound found in various plants, including Gmelina asiatica and Philotheca obovalis []. While its specific functions within these organisms are not fully understood, research has explored its potential applications in various scientific fields.
Studies have investigated the potential of Methyl 4-methoxycinnamate for its antibacterial and antifungal properties. Research suggests that it may exhibit activity against certain bacterial and fungal strains []. However, further investigation is needed to determine its efficacy and potential mechanisms of action for these applications.
Methyl 4-methoxycinnamate has also been studied for its potential antioxidant activity. Some studies suggest that it may possess free radical scavenging properties, which could contribute to its potential health benefits []. However, more research is required to fully understand its effectiveness and potential mechanisms as an antioxidant.
Limited research is exploring the potential applications of Methyl 4-methoxycinnamate in other areas, including:
Methyl 4-methoxycinnamate is an organic compound with the molecular formula C₁₁H₁₂O₃. It is a derivative of cinnamic acid, characterized by the presence of a methoxy group at the para position of the aromatic ring. This compound is widely recognized for its application as a UV filter in sunscreens and cosmetic products due to its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful UV rays . Methyl 4-methoxycinnamate is also known for its pleasant fragrance, making it a valuable ingredient in perfumery.
Methyl 4-methoxycinnamate exhibits notable biological activities, particularly in the context of photoprotection. It acts as a UVB filter, effectively absorbing UV radiation in the range of 290 to 320 nm. This property makes it an essential component in sunscreen formulations aimed at protecting human skin from sun-induced damage . Additionally, studies suggest that it may possess antioxidant properties, contributing to skin health by mitigating oxidative stress caused by UV exposure .
Methyl 4-methoxycinnamate can be synthesized through various methods, including:
Methyl 4-methoxycinnamate finds extensive applications across various industries:
Interaction studies have focused on understanding how methyl 4-methoxycinnamate behaves in different environments. Research indicates that its photoreactivity can be influenced by the polarity of surrounding oils in sunscreen formulations. Higher polarity oils enhance the stability of the compound, while lower polarity increases the absorption efficiency due to a higher proportion of the trans-isomer, which has stronger UV absorption characteristics .
Methyl 4-methoxycinnamate shares structural similarities with several other compounds, particularly those used as UV filters. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethylhexyl-4-methoxycinnamate | Ester derivative of cinnamic acid | Widely used as a UVB absorber in sunscreens |
Methyl cinnamate | Ester derivative of cinnamic acid | Basic structure without methoxy substitution |
Benzyl cinnamate | Aromatic ester | Exhibits antimicrobial properties |
Methyl 4-methoxycinnamate's uniqueness lies in its specific methoxy substitution and its effective absorption of UVB radiation, which differentiates it from other similar compounds. Unlike ethylhexyl-4-methoxycinnamate, which is more oily and has different solubility characteristics, methyl 4-methoxycinnamate provides a balance between efficacy and cosmetic elegance in formulations.
The most straightforward method involves Fischer esterification, where 4-methoxycinnamic acid reacts with methanol under acidic conditions. Using H₂SO₄ as a catalyst (5 mol%), the reaction achieves >90% yield after 6 hours at reflux (78°C) . Key parameters include:
Parameter | Value |
---|---|
Molar ratio (acid:MeOH) | 1:10 |
Reaction time | 6–8 hours |
Yield | 88–93% |
This method is cost-effective but limited by equilibrium constraints, necessitating excess methanol.
The Heck coupling of 4-iodoanisole with methyl acrylate employs Pd(OAc)₂ (5 mol%) in supercritical CO₂, yielding 85–93% under continuous-flow conditions . Diastereoselectivity (E/Z ratio) depends on substituent electronic effects:
Diazonium Salt Substituent | E/Z Ratio | Yield (%) |
---|---|---|
Electron-withdrawing (-NO₂) | 98:2 | 91 |
Electron-donating (-OMe) | 74:26 | 85 |
Microwave-assisted Heck reactions reduce reaction times to 8–15 minutes .
Trimethyl phosphonoacetate and 4-methoxybenzaldehyde undergo Wittig-Horner-Emmons olefination in methanol, producing methyl 4-methoxycinnamate with 72–88% yield . Silver carbonate enhances stereoselectivity, favoring the trans-isomer (>95%) .
A plug-flow reactor (PFR) using Pd/SiO₂ in scCO₂ at 80°C and 150 bar achieves 93% conversion in 30 minutes, with a turnover frequency (TOF) of 1,200 h⁻¹ . Methanol as a co-solvent improves miscibility, reducing side-product formation by 40% .
Cathodic reductive coupling on boron-doped diamond (BDD) electrodes produces dimethyl 3,4-diphenylhexanedioate (85% yield) without traditional catalysts . Controlled-potential electrolysis at −1.2 V vs. Ag/AgCl minimizes hydrolysis byproducts (<5%) .
Solvent-free conditions under microwave irradiation (140 W, 8 minutes) yield 93% product using water-soluble phosphine ligands (DPPPA) . This method reduces energy consumption by 60% compared to conventional heating.
¹H NMR (400 MHz, CDCl₃): δ 7.63 (d, J = 16.0 Hz, 1H), 7.48–7.40 (m, 2H), 6.91–6.83 (m, 2H), 6.28 (d, J = 16 Hz, 1H), 3.79 (s, 3H), 3.76 (s, 3H) . ¹³C NMR confirms ester carbonyl at δ 167.7 ppm and methoxy carbons at δ 55.3 ppm .
FTIR (KBr): ν = 1,710 cm⁻¹ (C=O), 1,605 cm⁻¹ (C=C), 1,255 cm⁻¹ (C-O ester) . Raman spectroscopy identifies trans-configuration via strong bands at 1,635 cm⁻¹ (C=C stretch) .
Single-crystal X-ray analysis reveals a planar structure with dihedral angles of 5.2° between the phenyl and ester groups . The trans-alkene bond length is 1.337 Å, consistent with DFT predictions .
B3LYP/6-311+G(d,p) calculations show a HOMO-LUMO gap of 5.2 eV, explaining UV absorption at 310 nm . Natural bond orbital (NBO) analysis indicates hyperconjugation between the methoxy lone pairs and π*-orbitals of the cinnamate .
Simulations in methanol solvent predict a 1.8 ps lifetime for the S₁ (¹ππ*) state, with non-radiative decay via conical intersections at C=C torsion angles of 90° .
Methyl 4-methoxycinnamate exhibits distinctive spectroscopic characteristics that are fundamental to its identification and application [1] [5]. The compound demonstrates significant ultraviolet absorption properties, with the maximum absorption wavelength occurring at approximately 290 nanometers when measured in ethanol solvent [5]. This absorption behavior is consistent with the presence of the conjugated π-electron system formed by the aromatic ring and the α,β-unsaturated carbonyl moiety [1].
The molar extinction coefficient of methyl 4-methoxycinnamate is estimated to be in the range of 2.0-2.5 × 10⁴ M⁻¹ cm⁻¹, based on comparative analysis with structurally similar compounds such as ethyl trans-4-methoxycinnamate, which exhibits an extinction coefficient of 2.47 × 10⁴ M⁻¹ cm⁻¹ at 310 nanometers [5]. The ultraviolet absorption spectrum demonstrates the compound's ability to effectively absorb radiation in the ultraviolet-B region, particularly between 280-315 nanometers [1] [4].
Infrared spectroscopic analysis reveals characteristic vibrational bands that are diagnostic for the compound [12]. The carbonyl stretch appears at approximately 1720 cm⁻¹, while the carbon-carbon double bond stretch is observed around 1640 cm⁻¹ [12]. The methoxy group contributes a characteristic carbon-oxygen-carbon stretch at approximately 1250 cm⁻¹ [12].
Nuclear magnetic resonance spectroscopy provides detailed structural information for methyl 4-methoxycinnamate [9] [13]. In proton nuclear magnetic resonance, the trans-alkene protons appear as doublets at approximately 7.6 and 6.3 parts per million with a coupling constant of 16 hertz, characteristic of trans-configuration [9] [13]. The aromatic protons display an AA'BB' pattern at approximately 7.5 and 6.9 parts per million [9] [13]. The methoxy and ester methyl groups appear as singlets at 3.8 and 3.7 parts per million, respectively [9] [13].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 167 parts per million, the alkene carbons at 144 and 118 parts per million, and the aromatic carbons in the range of 114-161 parts per million [13]. The methoxy and ester methyl carbons appear at 55 and 51 parts per million, respectively [13].
Spectral Property | Value | Source |
---|---|---|
UV λmax | ~290 nm (in ethanol) | Based on similar compounds [5] |
Molar Extinction Coefficient (ε) | ~2.0-2.5 × 10⁴ M⁻¹ cm⁻¹ (estimated from similar compounds) | Based on similar compounds [5] |
IR Characteristic Bands | C=O stretch (~1720 cm⁻¹), C=C stretch (~1640 cm⁻¹), C-O-C stretch (~1250 cm⁻¹) | Based on typical cinnamate IR data [12] |
¹H NMR Key Signals | δ ~7.6 (d, 1H, J=16 Hz, -CH=CH-), δ ~6.3 (d, 1H, J=16 Hz, -CH=CH-), δ ~7.5 and ~6.9 (AA'BB' system, 4H, aromatic), δ ~3.8 (s, 3H, -OCH₃), δ ~3.7 (s, 3H, -COOCH₃) | Based on similar compounds [9] [13] |
¹³C NMR Key Signals | δ ~167 (C=O), δ ~144 (CH=CH-CO), δ ~161 (C-OCH₃), δ ~130 and ~114 (aromatic), δ ~118 (CH=CH-CO), δ ~55 (-OCH₃), δ ~51 (-COOCH₃) | Based on similar compounds [13] |
The thermal behavior of methyl 4-methoxycinnamate demonstrates characteristic patterns consistent with organic ester compounds [3] [6]. The compound exhibits a melting point in the range of 89-90°C, though various sources report a broader range of 76-90°C, indicating some variability based on purity and measurement conditions [3] [6]. This melting point range places the compound in the category of moderate melting organic solids [3] [6].
The boiling point of methyl 4-methoxycinnamate shows significant variation depending on atmospheric pressure conditions [3] [6]. At standard atmospheric pressure (760 mmHg), the compound boils at 310.6°C [3] [6]. However, under reduced pressure conditions (0.01 Torr), the boiling point decreases substantially to 110°C [3] [6]. This pressure-dependent boiling behavior is typical for organic compounds and provides practical advantages for purification and handling procedures [3] [6].
Thermal stability studies indicate that methyl 4-methoxycinnamate remains stable up to approximately 200°C under inert atmospheric conditions [10] [22]. Beyond this temperature, thermal decomposition begins to occur, with the onset of significant decomposition typically observed in the range of 200-230°C [10] [22]. The decomposition process is characterized by multiple stages, involving the breaking of ester bonds and subsequent fragmentation of the molecular structure [10] [22].
During thermal decomposition, the primary products formed include methanol, carbon dioxide, and various aromatic fragments [10] [22]. The initial decomposition stage involves the cleavage of the ester bond, leading to the emission of methanol molecules [10] [22]. Subsequent stages involve the breakdown of the aromatic ring system and the formation of smaller molecular fragments [10] [22].
The flash point of methyl 4-methoxycinnamate is reported as 126.9°C, indicating the minimum temperature at which the compound can form an ignitable vapor-air mixture under standard atmospheric conditions [6]. This property is significant for handling and storage considerations in industrial applications [6].
Parameter | Value | Source |
---|---|---|
Melting Point | 89-90°C (reported range: 76-90°C) | Multiple sources [3] [6] |
Boiling Point | 310.6°C at 760 mmHg (reported: 110°C at 0.01 Torr) | Multiple sources [3] [6] |
Thermal Stability Range | Stable up to ~200°C under inert conditions | Based on similar compounds [10] [22] |
Decomposition Onset | ~200-230°C (estimated based on similar compounds) | Based on similar compounds [10] [22] |
Decomposition Products | Likely methanol, CO₂, and aromatic fragments | Based on similar compounds [10] [22] |
The solubility profile of methyl 4-methoxycinnamate reflects its moderate polarity and the presence of both hydrophilic and lipophilic structural elements [15] [17]. The compound demonstrates limited water solubility, with quantitative data indicating a solubility of approximately 0.15 g/L in aqueous media [17]. This poor water solubility is attributed to the predominantly hydrophobic nature of the aromatic ring system and the alkyl ester group [17].
In polar protic solvents, methyl 4-methoxycinnamate exhibits significantly enhanced solubility [15]. The compound demonstrates good solubility in methanol and ethanol, which can be attributed to the favorable interactions between the ester and methoxy functional groups with the hydroxyl groups of these solvents [15]. The hydrogen bonding capacity of polar protic solvents facilitates the dissolution of the compound through dipole-dipole interactions [15].
Polar aprotic solvents provide excellent solubility for methyl 4-methoxycinnamate [15]. The compound shows high solubility in acetone, dimethylformamide, and dimethyl sulfoxide [15]. These solvents effectively solvate the polar functional groups of the compound without competing through hydrogen bonding mechanisms [15].
The behavior of methyl 4-methoxycinnamate in non-polar solvents varies depending on the specific solvent system [15] [18]. The compound demonstrates good solubility in chloroform, which can be attributed to the weak dipole interactions and the ability of chloroform to accommodate the moderate polarity of the compound [15] [18]. In hydrocarbon solvents such as cyclohexane, the compound is likely to show moderate solubility based on its lipophilic characteristics [1] [4]. Ether solvents typically provide slight solubility for the compound, reflecting the balance between polar and non-polar interactions [15] [18].
The partition coefficient (LogP) values ranging from 1.88 to 2.27 indicate a moderate lipophilicity, suggesting favorable distribution in lipid-like environments while maintaining some aqueous solubility [3] [6]. This property profile makes the compound suitable for applications requiring moderate hydrophobic character [3] [6].
Solvent Type | Specific Solvents | Solubility | Source |
---|---|---|---|
Water | Water | Poorly soluble (~0.15 g/L) | ContaminantDB [17] |
Polar Protic Solvents | Methanol, Ethanol | Soluble | Based on similar compounds [15] [18] |
Polar Aprotic Solvents | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | Based on similar compounds [15] [18] |
Non-polar Solvents | Chloroform, Cyclohexane, Ether | Soluble in chloroform; likely soluble in cyclohexane; slightly soluble in ether | Based on similar compounds [15] [18] |
The photostability characteristics of methyl 4-methoxycinnamate under ultraviolet irradiation represent a critical aspect of its chemical behavior [1] [4] [16]. Upon exposure to ultraviolet radiation, particularly in the ultraviolet-B range (280-315 nanometers), the compound undergoes photochemical processes that primarily involve electronic transitions within the conjugated π-electron system [1] [4].
The primary photochemical process involves the absorption of ultraviolet photons by the chromophore system, leading to electronic excitation from the ground state to excited singlet states [1] [4]. Time-resolved spectroscopic studies have demonstrated that the excited state dynamics involve transitions from the initially populated ππ* state to lower energy states, followed by non-radiative decay processes [1] [4].
Photoisomerization represents the predominant photochemical reaction observed in methyl 4-methoxycinnamate [4] [16] [25]. Under ultraviolet irradiation, the compound undergoes E/Z (trans/cis) isomerization around the carbon-carbon double bond of the cinnamate moiety [4] [16] [25]. Matrix-isolation infrared spectroscopy studies have provided direct spectroscopic evidence for this photoisomerization process, demonstrating the formation of the cis-isomer from the initially present trans-isomer upon ultraviolet light exposure at wavelengths of 300 nanometers and above [16].
The photoisomerization process exhibits reversibility, with sequential irradiation at different ultraviolet wavelengths capable of inducing back-conversion between isomeric forms [16]. This reversible behavior indicates that the photochemical equilibrium can be manipulated through controlled irradiation conditions [16].
Comparative photostability studies suggest that methyl 4-methoxycinnamate demonstrates higher photostability compared to 2-ethylhexyl 4-methoxycinnamate [4] [22]. This enhanced stability is attributed to the absence of the more labile ethylhexyl chain, which is susceptible to additional photochemical degradation pathways [4] [22].
Prolonged ultraviolet exposure can lead to more extensive photodegradation processes [22]. Studies on related compounds indicate that extended irradiation may result in the formation of degradation products including 4-methoxycinnamic acid, 4-methoxybenzaldehyde, and 4-methoxyphenol through oxidative and photolytic cleavage reactions [22].
Several factors influence the photostability of methyl 4-methoxycinnamate [4] [22]. The concentration of the compound affects the extent of photochemical reactions, with higher concentrations potentially leading to increased photodegradation rates [4] [22]. Solvent polarity plays a significant role, with polar solvents generally enhancing photostability by stabilizing excited state intermediates [4] [22]. Temperature effects are also important, with elevated temperatures typically accelerating photochemical degradation processes [4] [22]. The presence of oxidizing agents, such as hydrogen peroxide or reactive oxygen species, can significantly reduce photostability by promoting additional degradation pathways [22].
Parameter | Description | Source |
---|---|---|
Primary Photochemical Process | Absorption of UV radiation (primarily UV-B, 280-315 nm) | Multiple sources [1] [4] [5] |
Photoisomerization | E/Z (trans/cis) isomerization upon UV irradiation | Multiple sources [4] [16] [25] |
Photostability Comparison | Higher photostability than 2-ethylhexyl 4-methoxycinnamate | Based on similar compounds [4] [22] |
Degradation Products | Potential formation of 4-methoxycinnamic acid, 4-methoxybenzaldehyde, and 4-methoxyphenol upon prolonged UV exposure | Based on similar compounds [22] |
Factors Affecting Photostability | Concentration, solvent polarity, temperature, presence of oxidizing agents | Based on similar compounds [4] [22] |